molecular formula C3H6ClNO2S B15299451 3-azEtidinesulfonyl chloride

3-azEtidinesulfonyl chloride

Cat. No.: B15299451
M. Wt: 155.60 g/mol
InChI Key: SBGGMONTNMIBTI-UHFFFAOYSA-N
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Description

3-Azetidinesulfonyl chloride is a chemical compound with the molecular formula C3H6ClNO2S. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is known for its unique reactivity due to the ring strain inherent in the azetidine structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azetidinesulfonyl chloride typically involves the reaction of azetidine with sulfonyl chloride under controlled conditions. One common method involves the use of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as a solid support . Another method includes the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Azetidinesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while cycloaddition reactions can produce various azetidine derivatives .

Mechanism of Action

The mechanism of action of 3-azetidinesulfonyl chloride involves its reactivity due to the ring strain of the azetidine structure. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry .

Properties

IUPAC Name

azetidine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2S/c4-8(6,7)3-1-5-2-3/h3,5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGGMONTNMIBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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